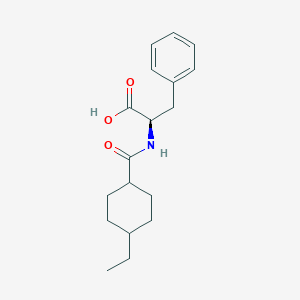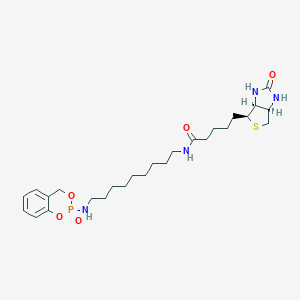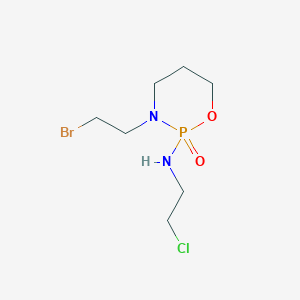
Chlorobromofosfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorobromofosfamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of cancer treatment. It is a member of the class of nitrogen mustard compounds, which are known for their ability to interfere with DNA replication and cause cell death. Chlorobromofosfamide is a derivative of the widely used chemotherapy drug cyclophosphamide, and its synthesis method involves the substitution of a chlorine and a bromine atom for two of the nitrogen atoms in the cyclophosphamide molecule.
Mécanisme D'action
The mechanism of action of chlorobromofosfamide is similar to that of other nitrogen mustard compounds. It works by interfering with DNA replication, causing damage to the DNA strands and preventing the cancer cells from dividing and growing. This ultimately leads to cell death. Chlorobromofosfamide is also believed to have immunomodulatory effects, which may help to enhance the immune response against cancer cells.
Effets Biochimiques Et Physiologiques
Chlorobromofosfamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death. It has also been shown to activate the p53 pathway, which is a key pathway involved in cell cycle regulation and apoptosis. In addition, chlorobromofosfamide has been shown to induce autophagy, which is a process by which cells break down and recycle damaged proteins and organelles.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using chlorobromofosfamide in lab experiments is its effectiveness against a range of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and death. In addition, chlorobromofosfamide has been shown to be effective against cancer stem cells, which are a particularly challenging target for chemotherapy drugs.
One limitation of using chlorobromofosfamide in lab experiments is its potential toxicity. Like other nitrogen mustard compounds, chlorobromofosfamide can cause damage to healthy cells as well as cancer cells. Careful dosing and monitoring is required to ensure that the compound is used safely and effectively.
Orientations Futures
There are a number of future directions for research on chlorobromofosfamide. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of the compound. Another area of interest is the study of the immunomodulatory effects of chlorobromofosfamide, and its potential use in combination with immunotherapy drugs. Finally, there is a need for further studies on the mechanism of action of chlorobromofosfamide, and how it interacts with other chemotherapy drugs and radiation therapy.
Méthodes De Synthèse
The synthesis of chlorobromofosfamide involves the substitution of a chlorine and a bromine atom for two of the nitrogen atoms in the cyclophosphamide molecule. This is typically done through a reaction with thionyl chloride and hydrogen bromide in the presence of a base such as triethylamine. The resulting compound is a yellow solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Chlorobromofosfamide has been studied for its potential applications in cancer treatment. It has been shown to be effective against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to be effective against cancer stem cells, which are a type of cancer cell that is resistant to traditional chemotherapy drugs. Chlorobromofosfamide has also been studied for its potential use in combination with other chemotherapy drugs, as well as with radiation therapy.
Propriétés
Numéro CAS |
146367-82-0 |
|---|---|
Nom du produit |
Chlorobromofosfamide |
Formule moléculaire |
C7H15BrClN2O2P |
Poids moléculaire |
305.54 g/mol |
Nom IUPAC |
3-(2-bromoethyl)-N-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15BrClN2O2P/c8-2-6-11-5-1-7-13-14(11,12)10-4-3-9/h1-7H2,(H,10,12) |
Clé InChI |
CQEQYBJQFPXKPE-UHFFFAOYSA-N |
SMILES |
C1CN(P(=O)(OC1)NCCCl)CCBr |
SMILES canonique |
C1CN(P(=O)(OC1)NCCCl)CCBr |
Synonymes |
CBM 4A CBM-4A chlorobromofosfamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



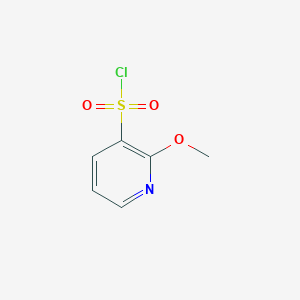
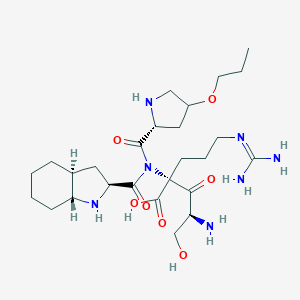
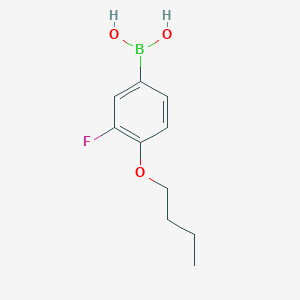
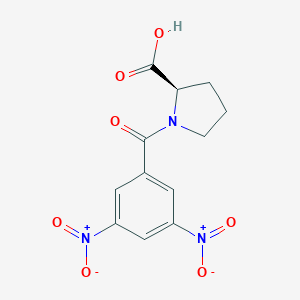
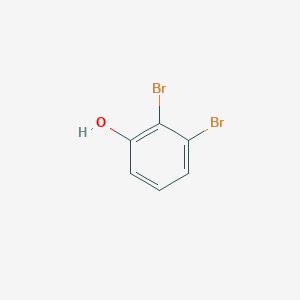
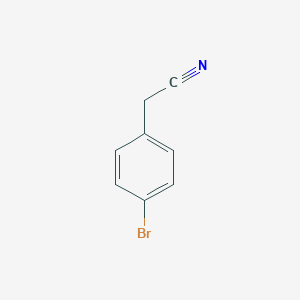
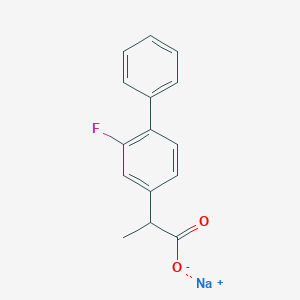
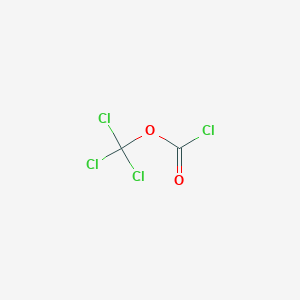
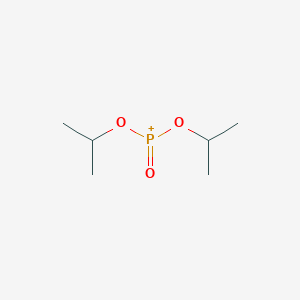
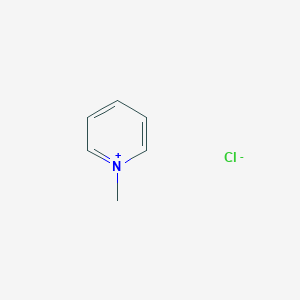
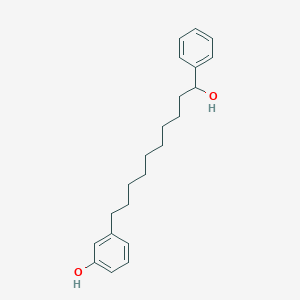
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)
